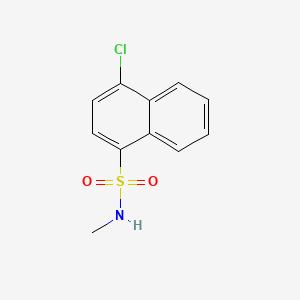
4-chloro-N-methyl-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-methyl-1-naphthalenesulfonamide is an organic compound that belongs to the class of naphthalenesulfonamides. This compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group attached to the nitrogen atom, and a sulfonamide group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-1-naphthalenesulfonamide typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction mixture is continuously stirred to maintain uniformity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-1-naphthalenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are usually conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Substitution Reactions: Products include substituted naphthalenesulfonamides.
Oxidation Reactions: Products include naphthalenesulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include naphthalenesulfonamides with reduced sulfonamide groups.
Scientific Research Applications
4-chloro-N-methyl-1-naphthalenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
4-chloro-N-methyl-1-naphthalenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-methyl-2-naphthalenesulfonamide: Similar structure but with the chlorine atom at the 2-position.
4-chloro-N-ethyl-1-naphthalenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
4-bromo-N-methyl-1-naphthalenesulfonamide: Similar structure but with a bromine atom instead of a chlorine atom.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the differences in their substituents.
Properties
Molecular Formula |
C11H10ClNO2S |
|---|---|
Molecular Weight |
255.716 |
IUPAC Name |
4-chloro-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H10ClNO2S/c1-13-16(14,15)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,13H,1H3 |
InChI Key |
DDDOLSWXFIKMNF-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















